2,3,4-triiodo-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-triiodo-1H-pyrrole is a heterocyclic organic compound with the molecular formula C4H2I3N It is characterized by the presence of three iodine atoms attached to the pyrrole ring, specifically at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-triiodo-1H-pyrrole typically involves the iodination of pyrrole. One common method is the reaction of pyrrole with iodine in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid. The reaction is usually carried out in a solvent like acetic acid or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,4-triiodo-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated pyrroles.
Substitution: Halogen exchange reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium iodide in acetone or other halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce diiodo- or monoiodo-pyrroles .
Scientific Research Applications
2,3,4-triiodo-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of iodinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,3,4-triiodo-1H-pyrrole exerts its effects is primarily through its interactions with biological molecules. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity for various molecular targets. These interactions can affect pathways involved in cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetraiodo-1H-pyrrole: This compound has an additional iodine atom at the 5 position, which can alter its chemical reactivity and applications.
2,4,5-triiodo-1H-imidazole:
3,4,5-triiodo-1H-pyrazole: Similar in structure but with a different nitrogen arrangement, leading to distinct chemical behavior.
Uniqueness
2,3,4-triiodo-1H-pyrrole is unique due to its specific pattern of iodination, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research and industrial applications .
Properties
IUPAC Name |
2,3,4-triiodo-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I3N/c5-2-1-8-4(7)3(2)6/h1,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIZMQMOKLIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)I)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.